Product packaging for 3,3'-Dicyanochalcone(Cat. No.:)

3,3'-Dicyanochalcone

Cat. No.: B8497095
M. Wt: 258.27 g/mol
InChI Key: VSGLGCQGGMQQLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3'-Dicyanochalcone is a specialized synthetic chalcone derivative of significant interest in advanced organic synthesis and medicinal chemistry research. Its core structure is characterized by the presence of two cyano groups at the 3- and 3'- positions, which significantly influences its reactivity and physical properties. This compound is primarily valued as a key intermediate for accessing complex molecular architectures. Research indicates that derivatives of this nature can undergo remarkably facile [3,3] sigmatropic Cope rearrangements at room temperature, a property that is leveraged in modular, multi-step synthetic routes. These pathways are crucial for the de novo construction of biologically relevant arylcycloheptane scaffolds, which are found in various natural products and pharmacologically active compounds . Beyond its specific utility in ring-forming reactions, this compound belongs to the broader chalcone family, a class of molecules recognized as "privileged scaffolds" in drug discovery. Chalcones, characterized by their α,β-unsaturated ketone system, are widely investigated for their diverse pharmacological potential, including antimicrobial, anti-inflammatory, and anticancer activities . The electron-withdrawing cyano substituents on this particular derivative modulate its electrophilicity and enhance its ability to participate in conjugate addition reactions and cyclization processes, making it a versatile building block for generating compound libraries. Researchers can utilize this compound to develop novel synthetic methodologies and to create analogs for biological screening against a range of therapeutic targets. This product is intended for research and development purposes in a laboratory setting only. It is strictly labeled as For Research Use Only (RUO). It is not intended for, and must not be used for, human or veterinary diagnostic, therapeutic, or any other clinical applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H10N2O B8497095 3,3'-Dicyanochalcone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H10N2O

Molecular Weight

258.27 g/mol

IUPAC Name

3-[3-(3-cyanophenyl)-3-oxoprop-1-enyl]benzonitrile

InChI

InChI=1S/C17H10N2O/c18-11-14-4-1-3-13(9-14)7-8-17(20)16-6-2-5-15(10-16)12-19/h1-10H

InChI Key

VSGLGCQGGMQQLL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C#N)C=CC(=O)C2=CC=CC(=C2)C#N

Origin of Product

United States

Synthetic Methodologies for 3,3 Dicyanochalcone and Analogues

Conventional Synthetic Approaches

The cornerstone of chalcone (B49325) synthesis has traditionally been the condensation reaction between an appropriately substituted acetophenone (B1666503) and a benzaldehyde (B42025). These methods are valued for their simplicity and robustness.

Claisen-Schmidt Condensation Protocols for Chalcone Synthesis

The Claisen-Schmidt condensation is the most widely employed method for the synthesis of chalcones. nih.gov This reaction involves the base-catalyzed condensation of an acetophenone with an aromatic aldehyde. nih.govresearchgate.net In the context of 3,3'-Dicyanochalcone, this would involve the reaction of 3-cyanoacetophenone with 3-cyanobenzaldehyde (B1676564).

The reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide, in an alcoholic solvent like ethanol (B145695) or methanol. ijbpsa.com The base deprotonates the α-carbon of the acetophenone, generating an enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde. The resulting aldol (B89426) addition product readily undergoes dehydration to yield the thermodynamically stable α,β-unsaturated ketone, the chalcone. The presence of electron-withdrawing groups like the cyano group can influence the reaction rate and yield.

A general representation of the Claisen-Schmidt condensation for the synthesis of this compound is as follows:

Figure 1: Proposed Claisen-Schmidt condensation reaction for the synthesis of this compound from 3-cyanobenzaldehyde and 3-cyanoacetophenone.

Catalyst/BaseSolventTemperatureReaction TimeYieldReference
NaOHEthanolRoom Temp.3 h>80% (for various chalcones) ijbpsa.com
KOHMethanolRoom Temp.24 hGood ijbpsa.com
PiperidineEthanolReflux-- ijbpsa.com

This table presents representative conditions for Claisen-Schmidt condensation of various chalcones, which can be adapted for the synthesis of this compound.

Solvent-Free Aldol Condensation Strategies

In a move towards more environmentally benign synthetic protocols, solvent-free or "neat" reaction conditions have been explored for aldol condensations. These methods often involve grinding the solid reactants together, sometimes with a solid-supported catalyst, or heating the mixture in the absence of a solvent. netzsch.comnih.gov For the synthesis of this compound, a solvent-free approach would involve mixing 3-cyanobenzaldehyde and 3-cyanoacetophenone with a solid base like powdered NaOH or KOH. The reaction can be initiated by grinding or by heating the mixture. This method can lead to higher yields, shorter reaction times, and a significant reduction in waste. netzsch.com

ReactantsCatalyst/ConditionsYieldReference
Various aldehydes and ketonesNaOH, grindingQuantitative nih.gov
Various aldehydes and ketonesBasic alumina, microwave82-93% netzsch.com

This table illustrates the general conditions and yields for solvent-free aldol condensations, which are applicable to the synthesis of this compound.

Advanced Synthetic Techniques for Dicyanochalcones

To overcome some of the limitations of conventional methods, such as long reaction times and the use of harsh conditions, several advanced synthetic techniques have been developed.

Microwave and Ultrasound-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical reactions. chemsrc.comCurrent time information in Bangalore, IN. The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to improved yields and cleaner reactions. chemsrc.com In the context of chalcone synthesis, microwave irradiation can be applied to Claisen-Schmidt condensations, often in solvent-free conditions or with a minimal amount of a high-boiling point solvent. ijbpsa.comnetzsch.com

Similarly, ultrasound-assisted synthesis utilizes the energy of acoustic cavitation to enhance chemical reactivity. srce.hryoutube.com Sonication can promote mass transfer and increase the surface area of solid reactants, leading to faster and more efficient reactions. Ultrasound has been successfully employed in the synthesis of various heterocyclic compounds and can be applied to the synthesis of chalcones, often resulting in shorter reaction times and higher yields compared to conventional methods. srce.hr

TechniqueConditionsReaction TimeAdvantagesReference
MicrowaveSolvent-free, basic alumina2 minutesRapid, high yield netzsch.com
UltrasoundVariousMinutes to hoursShorter reaction times, improved yields srce.hryoutube.com

This table summarizes the benefits of microwave and ultrasound-assisted synthesis for chalcones, adaptable for this compound.

Transition Metal-Catalyzed Coupling Reactions Relevant to Chalcone Systems (e.g., Suzuki Reaction)

While the Claisen-Schmidt condensation is the most direct route, transition metal-catalyzed cross-coupling reactions, such as the Suzuki reaction, offer an alternative and versatile approach to the chalcone scaffold. The Suzuki reaction involves the palladium-catalyzed coupling of an organoboron compound with an organohalide. For the synthesis of chalcones, this can be envisioned in two primary ways: the coupling of a cinnamoyl chloride derivative with a phenylboronic acid, or the coupling of a benzoyl chloride with a vinylboronic acid derivative. This method is particularly useful for creating chalcones with specific substitution patterns that might be difficult to achieve through traditional condensation methods.

A retrosynthetic analysis for this compound using a Suzuki coupling approach is shown below:

Figure 2: Retrosynthetic analysis of this compound via a Suzuki coupling strategy.

Coupling PartnersCatalystBaseSolventReference
Cinnamoyl chlorides and phenylboronic acidsPd catalystBase-
Benzoyl chlorides and phenylvinylboronic acidPd catalystBase-

This table outlines the general components for a Suzuki reaction-based synthesis of chalcones.

Solid-State and Grindstone Chemistry Applications

Solid-state synthesis, often performed by grinding reactants together (mechanochemistry or grindstone chemistry), represents a green and efficient method for chemical transformations. As mentioned in the context of solvent-free aldol condensations, this technique is highly applicable to the synthesis of chalcones. The mechanical energy from grinding can initiate reactions between solid reactants, often without the need for any solvent. This method is not only environmentally friendly but can also lead to the formation of products that are difficult to obtain from solution-phase reactions. The synthesis of this compound by grinding 3-cyanobenzaldehyde and 3-cyanoacetophenone with a solid base is a highly plausible and efficient synthetic route.

Multi-Component Synthetic Methodologies

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules from simple starting materials in a single step. nih.govresearchgate.netyoutube.com These reactions are highly valued in medicinal and materials chemistry for their ability to rapidly generate libraries of structurally diverse compounds. researchgate.netresearchgate.net In the context of chalcone synthesis, MCRs can provide a direct route to functionalized derivatives.

A notable multi-component approach involves the reaction of an aldehyde, a primary amine, an acid chloride, and a nucleophile to generate multifunctional intermediates that can undergo subsequent ring-forming reactions. nih.gov For instance, a one-pot, three-component synthesis of functionalized chromenes has been developed using 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst. researchgate.net Similarly, the synthesis of sulfonamides has been achieved through a direct copper-catalyzed three-component reaction of boronic acids, amines, and sulfur dioxide. nih.gov While not exclusively for this compound, these methodologies highlight the potential of MCRs in constructing complex chalcone-like scaffolds and their derivatives. nih.govnih.gov

Derivatization and Heterocyclic Annulation of Dicyanochalcone Scaffolds

The dicyanochalcone framework is a versatile platform for the synthesis of various heterocyclic compounds through derivatization and cyclization reactions. The electron-withdrawing nature of the nitrile groups activates the molecule for nucleophilic attack and facilitates subsequent ring closure reactions.

Synthetic Routes to Functionalized Dicyanochalcone Derivatives

The functionalization of the dicyanochalcone core can be achieved through various synthetic strategies. These modifications aim to introduce new functional groups that can either modulate the electronic properties of the molecule or serve as handles for further transformations.

Cyclization Reactions Leading to Fused Heterocyclic Systems

The reactive nature of the α,β-unsaturated ketone and the nitrile functionalities in dicyanochalcones makes them ideal substrates for cyclization reactions to form a variety of heterocyclic systems. wikipedia.org These reactions often proceed through initial nucleophilic attack on the β-carbon of the chalcone, followed by intramolecular cyclization.

Pyrazoles and their partially saturated counterparts, pyrazolines, are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. youtube.com The synthesis of pyrazole (B372694) derivatives from chalcones is a well-established transformation. nih.gov Typically, this involves the reaction of a chalcone with a hydrazine (B178648) derivative. youtube.comnih.gov The reaction proceeds via the formation of an imine with one nitrogen atom, followed by an intramolecular enamine formation with the second nitrogen, leading to the aromatic pyrazole ring. youtube.com In the case of dicyanochalcones, the presence of the nitrile groups can influence the reaction pathway and the nature of the final product.

Starting MaterialReagentProductReference
1-Adamantyl chalconeSubstituted phenylhydrazinePyrazole-based adamantyl heterocyclic compounds nih.gov
1,3-Dicarbonyl compoundHydrazinePyrazole youtube.com

Quinazolin-2,4-diones are bicyclic heterocyclic compounds with significant biological activities. nih.gov While direct synthesis from dicyanochalcones is not extensively documented, the quinazolinone core can be constructed through various synthetic routes. organic-chemistry.org A common method involves the acylation of anthranilic acid followed by cyclization. nih.gov Another approach utilizes a palladium-catalyzed insertion and cycloaddition of carbon dioxide and an isocyanide to 2-iodoanilines. organic-chemistry.org The transformation of chalcone-derived intermediates into quinazolinones often requires multiple steps, potentially involving oxidation and rearrangement reactions to form the necessary precursors for cyclization. nih.gov

PrecursorMethodProductReference
o-Halo benzoates and monoalkyl ureasPalladium-catalyzed arylation-ester amidation3-N-Alkyl quinazolinediones organic-chemistry.org
2-Iodoanilines, CO2, and isocyanidePalladium-catalyzed insertion and cycloadditionQuinazoline-2,4(1H,3H)-diones organic-chemistry.org
2-Aminobenzamides and aldehydesp-Toluenesulfonic acid catalyzed cyclization followed by PIDA-mediated oxidation4(3H)-Quinazolinones organic-chemistry.org

The dicyanochalcone scaffold can also serve as a precursor for the synthesis of other important heterocyclic systems such as indoles, thioaurones, and quinolines.

Indole (B1671886) Annulation: Indole synthesis often involves the formation of a key C-C bond to construct the pyrrole (B145914) ring fused to a benzene (B151609) ring. nih.gov While direct indole annulation from dicyanochalcones is a specialized area, related cyclization strategies can be envisioned. For instance, a platinum-catalyzed tandem indole annulation/arylation has been used to synthesize diindolylmethanes. nih.gov

Thioaurone Synthesis: Thioaurones are sulfur-containing analogues of aurones. The synthesis of 3,3-disubstituted indoline-2-thiones has been achieved through a catalytic method involving the treatment of α,β-unsaturated aldehydes bearing an isothiocyanato moiety with an N-heterocyclic carbene. nih.gov This suggests a potential pathway for the synthesis of thioaurone-like structures from appropriately functionalized chalcone derivatives.

Quinoline Annulation: The synthesis of quinolines, a fused heterocyclic system of a benzene and a pyridine (B92270) ring, can be achieved through various methods. Although not directly from dicyanochalcone, the principles of cyclization and annulation can be applied. Anionic cyclization reactions, for example, have been employed in the synthesis of complex heterocyclic structures. harvard.edu

Mannich Reaction in Chalcone Chemistry

The Mannich reaction is a prominent three-component condensation reaction in organic synthesis that involves an active hydrogen-containing compound, formaldehyde (B43269), and a primary or secondary amine. acs.org In the context of chalcone chemistry, the Mannich reaction is a powerful tool for introducing aminomethyl groups onto the chalcone scaffold, leading to the formation of Mannich bases. These modifications can significantly alter the physicochemical properties and biological activities of the parent chalcone.

The reaction is particularly applicable to hydroxy-substituted chalcones, where the phenolic proton provides the requisite active hydrogen. The aminomethylation typically occurs at the position ortho to the hydroxyl group. sioc-journal.cn This transformation enhances the solubility and basicity of the chalcone derivatives, which can be advantageous for their potential applications.

Several studies have demonstrated the synthesis of Mannich bases from various chalcones. For instance, a series of Mannich bases were prepared from 4'-hydroxychalcones, formaldehyde, and secondary amines such as dimethylamine, pyrrolidine, and piperidine. Current time information in Bangalore, IN. Similarly, aminoalkylated chalcone derivatives have been synthesized from vanillin (B372448) and chloroacetophenone, followed by a Mannich reaction to introduce secondary amine groups like morpholine, piperidine, and diethylamine. ijbpsa.com

While the direct application of the Mannich reaction to this compound has not been explicitly documented in the reviewed literature, it is chemically plausible for a hydroxy-substituted analogue of this compound. For example, a hypothetical 4'-hydroxy-3,3'-dicyanochalcone could undergo a Mannich reaction to introduce an aminomethyl group at the 5'-position.

The general scheme for the Mannich reaction on a hydroxy-substituted chalcone is as follows:

Figure 2: General Scheme of the Mannich Reaction on a Hydroxy-Substituted Chalcone General Scheme of the Mannich Reaction on a Hydroxy-Substituted Chalcone

Detailed Research Findings

Research has shown that the introduction of an aminomethyl group via the Mannich reaction can lead to compounds with enhanced biological profiles compared to the parent chalcones. For example, Mannich bases derived from certain chalcones have exhibited significant cytotoxic activities. researchgate.net The synthesis of these derivatives is often straightforward, involving the reaction of the parent chalcone with formaldehyde and the desired amine in a suitable solvent like ethanol. nih.gov

The structural confirmation of the resulting Mannich bases is typically achieved through spectroscopic methods such as FT-IR, NMR (¹H and ¹³C), and mass spectrometry. sioc-journal.cnijbpsa.com

Interactive Data Table of Representative Mannich Bases of Chalcones

The following table summarizes representative Mannich bases of chalcones synthesized in various studies, highlighting the parent chalcone, the amine used, and the resulting product.

Parent ChalconeAmineResulting Mannich BaseReference
4'-HydroxychalconeDimethylamine1-(3-((Dimethylamino)methyl)-4-hydroxyphenyl)-3-phenylprop-2-en-1-one Current time information in Bangalore, IN.
4'-HydroxychalconePyrrolidine1-(4-Hydroxy-3-(pyrrolidin-1-ylmethyl)phenyl)-3-phenylprop-2-en-1-one Current time information in Bangalore, IN.
4'-HydroxychalconePiperidine1-(4-Hydroxy-3-(piperidin-1-ylmethyl)phenyl)-3-phenylprop-2-en-1-one Current time information in Bangalore, IN.
(E)-1-(4-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-oneMorpholine(E)-1-(4-hydroxy-3-(morpholinomethyl)phenyl)-3-(4-methoxyphenyl)prop-2-en-1-one ijbpsa.com

Advanced Spectroscopic Characterization and Structural Elucidation of 3,3 Dicyanochalcone

Vibrational Spectroscopy

Vibrational spectroscopy is a key method for identifying the functional groups within a molecule.

The FT-IR spectrum of 3,3'-dicyanochalcone is expected to exhibit several characteristic absorption bands that confirm its molecular structure. The presence of two cyano groups, an α,β-unsaturated ketone, and substituted aromatic rings would result in a distinct infrared fingerprint.

The most prominent vibrational bands anticipated for this compound are:

C≡N Stretching: A sharp, strong absorption band is expected in the region of 2230-2220 cm⁻¹, which is characteristic of the nitrile (C≡N) stretching vibration. researchgate.netresearchgate.netchemicalbook.com

C=O Stretching: The carbonyl group (C=O) of the α,β-unsaturated ketone will likely show a strong absorption band in the range of 1670-1650 cm⁻¹. rsc.orgresearchgate.netjetir.org This frequency is typical for chalcones and indicates conjugation with the double bond and aromatic ring. researchgate.netfabad.org.tr

C=C Stretching (Alkenyl): The stretching vibration of the vinylic double bond (C=C) is expected to appear as a medium to strong band around 1610-1580 cm⁻¹. researchgate.netfabad.org.tr

C=C Stretching (Aromatic): Multiple bands of variable intensity are anticipated in the 1600-1450 cm⁻¹ region, corresponding to the C=C stretching vibrations within the two aromatic rings. researchgate.net

C-H Stretching (Aromatic and Vinylic): Weak to medium absorption bands are expected above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range, corresponding to the stretching of sp² C-H bonds of the aromatic rings and the vinylic group. fabad.org.tr

C-H Bending: Characteristic C-H out-of-plane bending vibrations for the substituted benzene (B151609) rings would appear in the fingerprint region (below 900 cm⁻¹), providing information about the substitution pattern.

Expected FT-IR Absorption Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Aromatic/Vinylic C-H Stretch 3100-3000 Medium to Weak
C≡N Stretch 2230-2220 Strong, Sharp
C=O Stretch 1670-1650 Strong
Alkenyl C=C Stretch 1610-1580 Medium to Strong

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the complete structural elucidation of organic molecules, providing detailed information about the carbon and hydrogen framework.

The ¹H NMR spectrum of this compound is predicted to show distinct signals for the vinylic and aromatic protons. The chemical shifts of these protons are influenced by the electron-withdrawing nature of both the carbonyl and cyano groups.

Vinylic Protons (H-α and H-β): The two protons of the enone moiety, H-α and H-β, are expected to appear as doublets in the downfield region of the spectrum, typically between 7.0 and 8.5 ppm. fabad.org.trresearchgate.net The H-β proton, being deshielded by the adjacent aromatic ring, is expected to resonate at a higher chemical shift than the H-α proton, which is adjacent to the carbonyl group. fabad.org.tr A large coupling constant (J) of approximately 15-16 Hz between these two protons would confirm the trans (E) configuration of the double bond. fabad.org.trspectrabase.com

Aromatic Protons: The eight aromatic protons on the two benzene rings will appear in the downfield region, likely between 7.5 and 8.5 ppm. The electron-withdrawing cyano group causes a downfield shift of the aromatic protons relative to unsubstituted benzene. modgraph.co.ukresearchgate.netoregonstate.edu The complex splitting patterns (multiplets, doublets of doublets, etc.) of these protons would be determined by their positions relative to the cyano and chalcone (B49325) bridge substituents and their coupling with neighboring protons.

Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-α ~7.0 - 7.8 Doublet ~15-16
H-β ~7.5 - 8.5 Doublet ~15-16

The proton-decoupled ¹³C NMR spectrum of this compound would display distinct signals for each unique carbon atom in the molecule.

Carbonyl Carbon (C=O): The carbonyl carbon is expected to be the most downfield signal, appearing in the range of 188-192 ppm, which is characteristic for chalcones. rsc.orgfabad.org.tr

Vinylic Carbons (C-α and C-β): The C-α and C-β carbons are expected to resonate between 120 and 148 ppm. Typically, the C-β is found further downfield than the C-α. fabad.org.tr

Aromatic Carbons: The aromatic carbons will show signals in the approximate range of 125-140 ppm. The carbons directly attached to the electron-withdrawing cyano groups (ipso-carbons) are expected to have attenuated signals and appear in this region. The carbon atom attached to the cyano group itself will have a specific chemical shift.

Nitrile Carbons (C≡N): The two carbons of the cyano groups are expected to appear as sharp signals in the region of 115-120 ppm.

Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C=O ~188 - 192
C-α ~120 - 128
C-β ~140 - 148
Aromatic C-H ~128 - 138
Aromatic C (quaternary) ~130 - 140
C-CN (ipso) ~112 - 115

Advanced NMR experiments like DEPTQ (Distortionless Enhancement by Polarization Transfer with retention of Quaternary nuclei) would be instrumental in the definitive assignment of the carbon signals. A DEPTQ experiment would allow for the differentiation of carbon signals into methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary (C) carbons. For this compound, this technique would be particularly useful to:

Confirm the assignment of the CH signals corresponding to the vinylic (C-α and C-β) and aromatic methine carbons.

Identify the quaternary carbons, which include the carbonyl carbon, the ipso-carbons of the aromatic rings attached to the enone bridge, and the carbons bonded to the cyano groups. This would help to unambiguously distinguish them from the protonated aromatic carbons in a crowded spectral region.

Mass Spectrometry Techniques

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. For this compound (molecular formula C₁₇H₁₀N₂O), the expected exact mass is approximately 270.0793 g/mol .

In an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) mass spectrum, the protonated molecule [M+H]⁺ would be observed at m/z 271. nih.gov The fragmentation pattern in tandem mass spectrometry (MS/MS) would likely involve characteristic losses associated with the chalcone structure. nih.govoup.comresearchgate.net Common fragmentation pathways for chalcones include:

Cleavage of the bonds adjacent to the carbonyl group, leading to the loss of the substituted benzoyl or styryl moieties.

Loss of small neutral molecules such as carbon monoxide (CO). nih.gov

The presence of the cyano groups would also influence the fragmentation, potentially leading to fragments containing the cyanophenyl or cyanostyryl moieties. The exact fragmentation pattern would provide further confirmation of the connectivity of the molecule.

Electron Ionization Mass Spectrometry (EIMS) for Molecular Weight Determination

Electron Ionization Mass Spectrometry (EIMS) is a cornerstone technique for determining the molecular weight of volatile organic compounds. In a typical EIMS experiment, the analyte is bombarded with high-energy electrons (commonly 70 eV), leading to the formation of a molecular ion (M⁺˙) and various fragment ions. The molecular ion peak is paramount as it directly corresponds to the molecular weight of the compound.

Table 1: Predicted EIMS Fragmentation for this compound

Fragment IonPredicted m/z
[M]⁺258
[M-H]⁺257
[M-CO]⁺230
[C₈H₄N]⁺ (cyanobenzoyl cation)128
[C₉H₆N]⁺ (cyanostyryl cation)130

Note: This table is predictive and based on general fragmentation patterns of chalcones.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Molecular Formula Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the purity assessment and molecular formula confirmation of synthesized compounds. The liquid chromatography component separates the target compound from any impurities, and the mass spectrometer provides high-resolution mass data.

In the analysis of this compound, a reversed-phase HPLC method would typically be employed, with the compound eluting as a single, sharp peak, indicating its purity. The retention time of this peak would be characteristic of the compound under the specific chromatographic conditions. High-resolution mass spectrometry (HRMS), often coupled with LC, provides a highly accurate mass measurement of the molecular ion. This allows for the unambiguous determination of the elemental composition and confirmation of the molecular formula. For this compound (C₁₇H₁₀N₂O), the expected exact mass of the protonated molecule [M+H]⁺ would be approximately 259.0866. The confirmation of this exact mass with a low ppm error in an LC-HRMS analysis would provide strong evidence for the successful synthesis and high purity of the compound.

X-ray Crystallography and Solid-State Structural Analysis

Single Crystal X-ray Diffraction Studies for Absolute Configuration and Conformation

Table 2: Representative Crystallographic Data for a Related Chalcone (3'-cyano-4-methyl-chalcone)

ParameterValueReference
Crystal systemMonoclinic nih.gov
Space groupP2₁/c nih.gov
a (Å)5.9526 (3) nih.gov
b (Å)26.2891 (14) nih.gov
c (Å)8.3619 (5) nih.gov
β (°)106.848 (2) nih.gov
Volume (ų)1251.72 (12) nih.gov
Z4 nih.gov

Note: This data is for a related compound and serves as an illustrative example.

Hirshfeld Surface Analysis for Intermolecular Interactions and Crystal Packing

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.com By mapping properties such as d_norm (normalized contact distance), shape index, and curvedness onto the Hirshfeld surface, a detailed picture of the crystal packing can be obtained.

For chalcone derivatives, crystal packing is typically governed by a combination of C-H···O and C-H···π hydrogen bonds, as well as π-π stacking interactions between the aromatic rings. nih.govmdpi.com In the case of this compound, the presence of the cyano groups introduces additional possibilities for intermolecular interactions, specifically C-H···N hydrogen bonds.

Table 3: Predicted Major Intermolecular Contacts for this compound from Hirshfeld Surface Analysis

Interaction TypePredicted Contribution
H···HHigh
C···H/H···CSignificant
O···H/H···OSignificant
N···H/H···NModerate to Significant
C···C (π-π stacking)Moderate

Note: This is a qualitative prediction based on the structures of related chalcones.

Electronic and Magnetic Resonance Spectroscopies

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy provides information about the electronic transitions within a molecule. Chalcones are characterized by their extended π-conjugated system, which gives rise to distinct absorption bands in the UV-Vis region.

Typically, chalcones exhibit two main absorption bands. nih.govresearchgate.net Band I, which is the most intense, appears in the range of 340-390 nm and is attributed to the π→π* electronic transition involving the entire cinnamoyl system. Band II is a less intense band observed in the range of 220-270 nm, corresponding to the π→π* transition of the benzoyl moiety. nih.gov The exact position and intensity of these absorption maxima (λ_max) are influenced by the nature and position of substituents on the aromatic rings. The presence of electron-withdrawing cyano groups on both rings of this compound is expected to cause a shift in the absorption bands compared to the parent chalcone. A detailed UV-Vis spectroscopic analysis would be necessary to determine the precise λ_max values and molar absorptivity coefficients for this specific compound.

Table 4: Typical UV-Vis Absorption Bands for Chalcones

BandWavelength Range (nm)Electronic Transition
Band I340-390π→π* (cinnamoyl system)
Band II220-270π→π* (benzoyl system)

Electron Paramagnetic Resonance (EPR) Spectroscopy of Related Systems

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. It is a powerful tool for studying the electronic structure and environment of paramagnetic centers, such as organic radicals. While this compound is a closed-shell molecule, its radical anion can be generated through chemical or electrochemical reduction. This radical anion, possessing an unpaired electron, is amenable to EPR analysis.

The study of related systems, such as radical anions of aromatic ketones and cyano-substituted compounds, provides significant insight into the potential EPR characteristics of the this compound radical anion. The EPR spectrum is primarily defined by the g-value and hyperfine coupling constants (hfsc). The g-value is a dimensionless quantity that is characteristic of the radical's electronic environment. For organic radicals, g-values are typically close to that of a free electron (≈ 2.0023).

Hyperfine coupling arises from the interaction of the unpaired electron's magnetic moment with the magnetic moments of nearby nuclei (e.g., ¹H and ¹⁴N). This interaction splits the EPR signal into multiple lines, and the magnitude of this splitting, the hfsc, is directly proportional to the spin density of the unpaired electron at the interacting nucleus. Consequently, EPR spectroscopy can map the spin density distribution across the molecule.

In the context of a this compound radical anion, the unpaired electron would be delocalized across the entire π-system, including the two benzonitrile (B105546) rings and the enone bridge. The largest hyperfine couplings would be expected from the nitrogen atoms of the two cyano groups and the protons on the aromatic rings. By analyzing the hyperfine splitting pattern, one can determine the extent of delocalization and identify which parts of the molecule bear the highest spin density. For instance, the substitution of a hydrogen with a cyano group has been shown to have a notable effect on the electronic structure and spin distribution in vinyl radicals. rsc.org

Below is a table of representative hyperfine coupling constants for related radical anions, illustrating the typical magnitudes of these interactions.

Radical Anion SystemNucleusIsotropic Hyperfine Coupling Constant (aiso) [Gauss]
Benzonitrile Radical Anion¹⁴N~2.2
Benzonitrile Radical Anion¹H (ortho)~3.5
Benzonitrile Radical Anion¹H (meta)~0.3
Benzonitrile Radical Anion¹H (para)~8.0
Nitrobenzene Radical Anion¹⁴N~9.7

This table presents typical, approximate hyperfine coupling constants for illustrative purposes, based on data from analogous aromatic radical anions.

Electron Nuclear Double Resonance (ENDOR) Spectroscopy in Related Systems

Electron Nuclear Double Resonance (ENDOR) spectroscopy is an advanced magneto-optical technique that offers significantly higher resolution for the measurement of hyperfine interactions compared to conventional EPR. In an ENDOR experiment, a specific EPR transition is saturated with a strong microwave field, and simultaneously, a radiofrequency (RF) field is swept. When the RF frequency matches a nuclear transition, it desaturates the EPR signal, resulting in an ENDOR peak. Each set of equivalent nuclei gives rise to a pair of ENDOR lines centered around the nuclear Larmor frequency, with the separation between the lines equal to the hyperfine coupling constant.

For a complex system like the this compound radical anion, the EPR spectrum would likely be a broad, poorly resolved signal due to the large number of inequivalent protons and two nitrogen nuclei coupling to the unpaired electron. ENDOR spectroscopy would be indispensable in such a case, as it can resolve these individual hyperfine couplings.

Applying ENDOR to the this compound radical anion would allow for the precise determination of the hyperfine coupling constants for the ¹⁴N nuclei of the cyano groups and for each of the protons on the two aromatic rings. This high-resolution data provides a detailed map of the spin density distribution. For example, ENDOR was used to show that a hydrogen bond exists between a radical anion and a protein, demonstrating the technique's sensitivity to the radical's immediate environment. nih.gov Such precision allows for rigorous comparison with quantum chemical calculations, providing a powerful test for theoretical models of electronic structure. nih.gov

The following table summarizes the type of information that can be obtained from an ENDOR spectrum of a related aromatic radical anion.

ParameterInformation ObtainedRelevance to this compound Radical Anion
Precise Hyperfine Coupling ConstantsQuantitative measure of spin density at each magnetic nucleus (¹H, ¹⁴N).Detailed mapping of the unpaired electron's delocalization across the benzonitrile rings and the enone bridge.
Anisotropic (Dipolar) CouplingInformation about the geometry and the distance between the unpaired electron and the nucleus.Provides structural details about the radical anion's conformation in a frozen solution or solid matrix.
Nuclear Quadrupole Interaction (for I > 1/2, e.g., ¹⁴N)Provides information about the electric field gradient at the nucleus, related to the local bonding environment.Offers insight into the electronic structure of the C≡N bond within the radical anion.

Near-Infrared (NIR) Spectroscopy for Electronic Transitions

Near-Infrared (NIR) spectroscopy investigates electronic and vibrational transitions in the wavelength range of approximately 700 to 2500 nm. For complex organic molecules like chalcones, absorption or emission in the NIR region is often associated with strong intramolecular charge transfer (ICT) characteristics. rsc.orgelsevierpure.com Chalcones designed with potent electron-donating groups (D) and electron-accepting groups (A) can exhibit low-energy electronic transitions that fall within the NIR window. nih.gov

Studies on related chalcone analogues have demonstrated that extending the π-conjugation of the bridge between the donor and acceptor groups also leads to significant red shifts in absorption and emission, pushing the spectral properties further into the NIR region. rsc.orgelsevierpure.com For example, increasing the number of olefinic bonds in a chalcone system from one to three can shift the fluorescence peak by as much as 200 nm. rsc.org The strength of the ICT process in chalcone-analogue dyes has been shown to increase with the electron-donating ability of the donor group. acs.org The absorption of some nitrogen-centered radical anions and amide anions has also been observed to extend into the NIR region, with broad absorption bands in the 650–1050 nm range. nih.govacs.org

The table below shows data from related donor-acceptor chalcone analogues, illustrating the effect of molecular structure on their NIR spectroscopic properties.

Chalcone Analogue SystemSolventAbsorption λmax (nm)Fluorescence λmax (nm)
4-N-dimethylamino-chalcone (DC)Methanol426550
4-N-dimethylamino-chalcone analogue (2DC, extended conjugation)Methanol446650
4-N-dimethylamino-2'-hydroxychalcone (DHC)Methanol440580
4-N-dimethylamino-2'-hydroxychalcone analogue (2DHC, extended conjugation)Methanol460680
Julolidino-analogue chalconeAcetonitrile527678

Data adapted from studies on donor-acceptor chalcone analogues to illustrate structural effects on spectral properties. rsc.orgacs.org

Reactivity and Mechanistic Investigations of 3,3 Dicyanochalcone

Fundamental Reactivity Patterns

The unique arrangement of functional groups in 3,3'-dicyanochalcone dictates its reactivity, which is primarily centered around its α,β-unsaturated carbonyl system and the cyano-substituted aromatic rings.

Nucleophilic Addition Reactions to the α,β-Unsaturated Carbonyl System

The core reactivity of chalcones lies in the electrophilic nature of the β-carbon of the enone system, making it susceptible to nucleophilic attack. wikipedia.orglibretexts.orgunizin.org In this compound, the electron-withdrawing nature of the cyano groups further enhances the electrophilicity of this position. Nucleophiles can add to the carbonyl carbon (1,2-addition) or, more commonly, to the β-carbon (1,4-conjugate addition). wikipedia.orglibretexts.org

The general mechanism for nucleophilic addition to an α,β-unsaturated carbonyl system involves the attack of a nucleophile on the electrophilic carbon, leading to the formation of a tetrahedral intermediate. libretexts.orgunizin.org This can occur under both basic and acidic conditions. libretexts.org In base-promoted additions, a more reactive, negatively charged nucleophile directly attacks the carbonyl carbon. libretexts.org Acid catalysis, on the other hand, activates the carbonyl group by protonating the oxygen, thereby increasing the electrophilicity of the carbonyl carbon. ksu.edu.sa

Common nucleophiles that react with chalcones include amines, thiols, and carbanions derived from 1,3-dicarbonyl compounds. researchgate.netyoutube.com For instance, the reaction with cyanide ions leads to the formation of cyanohydrins. libretexts.org The addition of alcohols can result in the formation of hemiacetals and acetals. libretexts.orgksu.edu.sa

Table 1: Examples of Nucleophilic Addition Reactions

NucleophileProduct Type
Amineβ-Amino ketone
Thiolβ-Thio ketone
CyanideCyanohydrin
AlcoholHemiacetal/Acetal
1,3-Dicarbonyl CompoundMichael adduct

Cycloaddition Reactions Involving Dicyanochalcone

Cycloaddition reactions offer a powerful tool for the construction of cyclic and heterocyclic systems. uchicago.edustudysmarter.co.ukmdpi.com The α,β-unsaturated system of this compound can participate as a 2π component in various cycloaddition reactions.

One notable example is the [3+2] cycloaddition, a type of dipolar cycloaddition, which is a key method for synthesizing five-membered rings. uchicago.edumdpi.com In these reactions, a 1,3-dipole reacts with a dipolarophile (the chalcone). The regioselectivity of these reactions is a critical aspect, often influenced by the electronic properties of both the dipole and the dipolarophile. mdpi.com Microwave-assisted [3+2] cycloaddition reactions have been shown to be highly diastereo- and regioselective, offering advantages such as shorter reaction times and improved yields. rsc.org

Another important class is the [3+3] cycloaddition, which provides access to six-membered heterocyclic rings like tetrahydro-1,2-oxazines. studysmarter.co.uknih.gov These reactions have been developed to be highly enantioselective through the use of chiral catalysts. nih.gov

Diels-Alder reactions, or [4+2] cycloadditions, are also conceivable, where the chalcone (B49325) would act as the dienophile. The feasibility and outcome of such reactions would depend on the nature of the diene partner.

Oxidative Transformation Pathways

The double bond and carbonyl group of the chalcone moiety are susceptible to oxidative transformations. Ceric Ammonium Nitrate (CAN) has been utilized for the intramolecular cyclization of related δ-aryl-β-dicarbonyl compounds, proceeding through a free radical mechanism. nih.gov While specific studies on the oxidative transformation of this compound are not extensively detailed in the provided context, the general reactivity of chalcones suggests that oxidative cleavage of the double bond to form aldehydes or carboxylic acids is a possible pathway. Furthermore, the aromatic rings, activated or deactivated by the cyano groups, could potentially undergo oxidative coupling or degradation under harsh oxidative conditions.

Regioselectivity and Stereoselectivity in Reactions of Dicyanochalcones

Regioselectivity refers to the preference of a reaction to occur at one position over another, while stereoselectivity describes the preferential formation of one stereoisomer over others. numberanalytics.comnumberanalytics.comnumberanalytics.comwvu.edu Both are crucial considerations in the reactions of this compound.

In nucleophilic addition reactions, the primary regiochemical question is whether the attack occurs at the carbonyl carbon (1,2-addition) or the β-carbon (1,4-addition). As mentioned, 1,4-addition is generally favored for chalcones. The electron-withdrawing cyano groups in this compound are expected to further promote 1,4-addition by stabilizing the resulting enolate intermediate.

In cycloaddition reactions, regioselectivity is determined by the electronic and steric interactions between the reactants in the transition state. mdpi.compku.edu.cn For instance, in 1,3-dipolar cycloadditions, the orientation of the dipole relative to the chalcone is governed by the matching of the highest occupied molecular orbital (HOMO) of one component with the lowest unoccupied molecular orbital (LUMO) of the other. mdpi.com

Stereoselectivity is particularly important when new stereocenters are formed. durgapurgovtcollege.ac.inorganicchemistrytutor.comddugu.ac.in In the context of cycloaddition reactions, this can lead to the formation of diastereomers (diastereoselectivity) or enantiomers (enantioselectivity). numberanalytics.comddugu.ac.in The use of chiral catalysts can induce high levels of enantioselectivity in reactions such as [3+3] cycloadditions. nih.gov The stereochemistry of the starting alkene (E or Z) can also influence the stereochemical outcome of the product, a phenomenon known as stereospecificity. durgapurgovtcollege.ac.inorganicchemistrytutor.com

Table 2: Factors Influencing Selectivity in Reactions of this compound

Selectivity TypeInfluencing Factors
Regioselectivity Electronic effects of substituents (cyano groups), nature of the nucleophile/dipole, reaction conditions. numberanalytics.comsaskoer.ca
Stereoselectivity Steric hindrance, use of chiral catalysts, stereochemistry of reactants, reaction temperature. numberanalytics.comdurgapurgovtcollege.ac.inddugu.ac.in

Retrosynthetic Analysis and Functional Group Interconversions of Dicyanochalcone Derivatives

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by breaking it down into simpler, commercially available precursors. wikipedia.orgias.ac.in For derivatives of this compound, a key disconnection would be the Cα-Cβ bond and the bond between the carbonyl carbon and the aromatic ring, leading back to a substituted benzaldehyde (B42025) and a substituted acetophenone (B1666503). researchgate.net The chalcone itself is typically synthesized via a Claisen-Schmidt condensation. researchgate.net

Functional group interconversions (FGIs) are essential for modifying the synthesized chalcone derivatives to achieve a desired target molecule. numberanalytics.commit.eduic.ac.ukyoutube.com The cyano groups of this compound are particularly versatile in this regard.

The nitrile functional group can be hydrolyzed to a carboxylic acid or an amide. wikipedia.org It can also be reduced to a primary amine. vanderbilt.edu These transformations open up a wide range of possibilities for further derivatization. For example, the resulting amines can be used in coupling reactions to form amides or participate in the formation of heterocyclic rings. The carboxylic acids can be converted to esters, amides, or other acid derivatives.

The carbonyl group of the chalcone can be reduced to a secondary alcohol, which can then be used in subsequent reactions. The double bond can be hydrogenated to yield a saturated ketone.

Table 3: Potential Functional Group Interconversions of this compound Derivatives

Functional GroupReagent/ReactionProduct Functional Group
Nitrile (-CN)H₃O⁺, heatCarboxylic acid (-COOH)
Nitrile (-CN)H₂/Catalyst or LiAlH₄Primary amine (-CH₂NH₂) vanderbilt.edu
Carbonyl (C=O)NaBH₄ or LiAlH₄Secondary alcohol (-CH(OH)-)
Alkene (C=C)H₂/Pd/CAlkane (C-C)

Computational and Theoretical Studies on 3,3 Dicyanochalcone

Electronic Structure Theory and Quantum Chemical Calculations

Computational chemistry provides powerful tools for investigating the intrinsic properties of molecules like 3,3'-Dicyanochalcone. Through various theoretical models, researchers can gain insights into the electronic structure, molecular orbitals, and conformational dynamics of this compound. These studies are crucial for understanding its chemical behavior and potential applications.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) has become a primary method for calculating the ground-state properties of large molecules. uci.eduwikipedia.org This quantum mechanical modeling approach investigates the electronic structure of many-body systems by using functionals of the spatially dependent electron density. wikipedia.org The core principle of DFT lies in the Hohenberg-Kohn theorems, which establish that the ground-state properties of a system are uniquely determined by its electron density. wikipedia.orgflapw.de This reduces the complexity of the many-electron problem to a more manageable one involving a single-particle effective potential. wikipedia.org

DFT calculations for this compound would typically involve optimizing the molecular geometry to find the lowest energy conformation. From this optimized structure, various ground-state electronic properties can be determined. These include, but are not limited to, the total energy, dipole moment, and the distribution of electron density. The choice of the exchange-correlation functional (e.g., LDA, GGA, or hybrids) is a critical aspect of DFT calculations, as it influences the accuracy of the results. uci.edu

Ab Initio and Semi-Empirical Methods for Molecular Orbital Analysis

Molecular orbital (MO) analysis provides a detailed picture of the electronic structure by describing the distribution and energy of electrons in a molecule. Both ab initio and semi-empirical methods are employed for this purpose.

Ab initio methods , meaning "from the beginning," are based on first principles of quantum mechanics without the use of experimental data. solubilityofthings.comlibretexts.org Hartree-Fock (HF) theory is a fundamental ab initio method, though it has limitations due to the neglect of electron correlation. solubilityofthings.com More sophisticated ab initio methods can provide highly accurate predictions but are computationally expensive, limiting their application to smaller molecules. libretexts.org

Semi-empirical methods offer a faster computational alternative by incorporating some empirical parameters derived from experimental data. solubilityofthings.comdtic.mil This makes them suitable for larger molecular systems. solubilityofthings.com These methods are particularly useful for preliminary studies before undertaking more computationally demanding ab initio or DFT calculations. dtic.mil

For this compound, MO analysis using these methods would reveal the energies and compositions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's chemical reactivity and electronic transition properties. Perturbational Molecular Orbital (PMO) analysis can also be used to understand conformational effects based on specific orbital interactions within the molecule. wayne.edu

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. cresset-group.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can generate trajectories that reveal the dynamic behavior and conformational landscape of a molecule. cresset-group.comulakbim.gov.tr

In the context of this compound, MD simulations can be employed to explore its conformational flexibility. The chalcone (B49325) backbone possesses rotational freedom around several single bonds, leading to various possible conformers. MD simulations can help identify the most stable conformers and the energy barriers between them. whiterose.ac.uk The choice of force field, which defines the potential energy of the system, is a crucial aspect of MD simulations and can influence the accuracy of the results. cresset-group.com Analysis of the simulation trajectories can provide information on properties such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of atomic positions, offering insights into the molecule's structural stability. cresset-group.com

Crystal Field Modeling and Orbital Interaction Analysis

Crystal Field Theory (CFT) and the more comprehensive Ligand Field Theory (LFT) are models used to describe the electronic structure of transition metal complexes. wikipedia.orglibretexts.org These theories focus on the splitting of d-orbital energies due to the electrostatic field created by surrounding ligands. wikipedia.org While CFT treats ligands as point charges, LFT incorporates the covalent nature of metal-ligand bonds through molecular orbital theory. wikipedia.orglibretexts.org

Excited State Properties and Photophysical Modeling

The study of excited state properties is essential for understanding the interaction of molecules with light, including absorption and emission phenomena. Computational modeling provides a powerful avenue to investigate these properties.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic excited state energies and properties of molecules. uci.eduresearchgate.netarxiv.org It is an extension of ground-state DFT that allows for the description of how the electron density evolves over time under the influence of a time-dependent potential, such as that from an oscillating electric field of light. uci.edu By analyzing the linear response of the system, TD-DFT can predict electronic transition energies, which correspond to the absorption wavelengths in an optical spectrum. uci.edursc.org

For this compound, TD-DFT calculations can provide valuable information about its photophysical behavior. These calculations can predict the energies of the lowest singlet and triplet excited states, the oscillator strengths of electronic transitions (which relate to the intensity of absorption peaks), and the nature of the transitions (e.g., π-π* or n-π*). rsc.org Visualizing the molecular orbitals involved in these transitions can help characterize them, for instance, as local excitations within a part of the molecule or as charge-transfer excitations between different molecular fragments. rsc.org It is important to be aware of the limitations of standard TD-DFT functionals, particularly in accurately describing long-range charge-transfer excitations. rsc.org

Intersystem Crossing (ISC) and Spin-Orbit Coupling Constants

Theoretical calculations offer a powerful tool for elucidating the photophysical pathways of this compound, particularly the efficiency of intersystem crossing (ISC). ISC is a photophysical process involving a transition between two electronic states with different spin multiplicities, typically from a singlet excited state (S1) to a triplet excited state (T1). The rate of this transition is largely governed by the magnitude of the spin-orbit coupling (SOC) between the involved states.

For chalcones, the presence of electron-withdrawing groups, such as the cyano (–CN) groups in this compound, can significantly influence the electronic structure and, consequently, the SOC constants. Computational studies on similar donor-acceptor chalcones have shown that the energy gap between the S1 and T1 states is a critical factor. A smaller energy gap generally leads to more efficient ISC, as described by El-Sayed's rules, which state that ISC is more favorable when the transition involves a change in orbital type (e.g., n,π* to π,π* or vice versa).

In the case of this compound, the cyano groups are expected to lower the energy of the π* orbitals, potentially affecting the nature of the lowest singlet and triplet excited states. Quantum chemical calculations, such as those employing time-dependent density functional theory (TD-DFT) coupled with methods for calculating SOC constants, are essential to predict the ISC rates. These calculations would determine the character of the S1 and T1 states and the magnitude of the SOC constant between them, providing a quantitative measure of the likelihood of ISC.

Prediction of Luminescence Behavior and Triplet State Lifetimes

The luminescence properties of this compound, including fluorescence and phosphorescence, are intrinsically linked to the excited-state dynamics explored through computational methods. The cyano groups in the 3 and 3' positions are anticipated to induce a charge transfer character in the excited state, which can significantly impact the emission properties.

Theoretical predictions of luminescence behavior often involve calculating the energies of the ground and excited states, as well as the oscillator strengths for electronic transitions. A high oscillator strength for the S0 → S1 transition suggests strong absorption, while a non-zero oscillator strength for the S1 → S0 transition is necessary for fluorescence. The fluorescence quantum yield is influenced by the competition between radiative decay (fluorescence) and non-radiative decay pathways, including ISC.

The lifetime of the triplet state (τT) is another critical parameter that can be predicted computationally. It is inversely proportional to the rate of phosphorescence and non-radiative decay from the T1 state. For organic molecules, the T1 state lifetime can be relatively long, as the transition from T1 to the singlet ground state (S0) is spin-forbidden. The presence of heavy atoms can enhance spin-orbit coupling and shorten the triplet lifetime, but for a molecule like this compound, which lacks heavy atoms, the lifetime is primarily determined by the energy gap between the T1 and S0 states and the magnitude of the T1-S0 SOC. Computational models can estimate these parameters to predict whether this compound is likely to be a phosphorescent material and to what extent.

Structure-Reactivity Relationships through Computational Chemistry

Computational chemistry provides a powerful framework for understanding the structure-reactivity relationships of this compound. By employing methods like Density Functional Theory (DFT), researchers can calculate a variety of molecular properties and reactivity descriptors. These descriptors help in predicting how the molecule will behave in chemical reactions.

Key aspects that can be investigated include the geometry of the molecule, the distribution of electron density, and the energies of the frontier molecular orbitals (HOMO and LUMO). The cyano groups, being strong electron-withdrawing groups, are expected to significantly lower the energies of both the HOMO and LUMO compared to unsubstituted chalcone. The LUMO is likely to be localized on the enone moiety and the cyano-substituted rings, making these sites susceptible to nucleophilic attack.

The table below illustrates some of the key molecular descriptors that can be calculated for this compound and their implications for reactivity.

DescriptorComputational MethodSignificance for Reactivity
HOMO Energy DFT (e.g., B3LYP/6-31G(d))Indicates the ability to donate electrons; a lower energy suggests lower reactivity towards electrophiles.
LUMO Energy DFT (e.g., B3LYP/6-31G(d))Indicates the ability to accept electrons; a lower energy suggests higher reactivity towards nucleophiles.
HOMO-LUMO Gap DFT (e.g., B3LYP/6-31G(d))Relates to the chemical stability and reactivity of the molecule; a smaller gap suggests higher reactivity.
Mulliken Charges DFTReveals the distribution of charge on each atom, identifying electrophilic and nucleophilic centers.
Molecular Electrostatic Potential (MEP) DFTVisualizes the regions of positive and negative electrostatic potential, indicating sites for electrophilic and nucleophilic attack.

These computational insights are invaluable for designing synthetic routes and for predicting the types of reactions in which this compound is likely to participate.

Machine Learning Approaches in Chemical Research

In recent years, machine learning (ML) has emerged as a transformative tool in chemical research, with applications in the study of chalcones. ML models can be trained on large datasets of molecules to predict a wide range of properties, including biological activity, toxicity, and physicochemical characteristics.

For a compound like this compound, ML can be leveraged in several ways. Quantitative Structure-Activity Relationship (QSAR) models, a type of ML model, can be developed to correlate the structural features of a series of chalcone derivatives with their observed activities. In such a model, descriptors for this compound (such as those calculated computationally, as mentioned in the previous section) would be used as input to predict its activity.

The general workflow for applying machine learning in the context of chalcone research is as follows:

Data Collection: A dataset of chalcone derivatives with known experimental data (e.g., anticancer activity, antimicrobial activity) is assembled.

Descriptor Calculation: For each molecule in the dataset, a set of numerical descriptors representing its structural and chemical features is calculated.

Model Training: An ML algorithm (e.g., random forest, support vector machine, neural network) is trained on the dataset to learn the relationship between the descriptors and the activity.

Model Validation: The performance of the trained model is evaluated using statistical metrics to ensure its predictive power.

Prediction: The validated model can then be used to predict the activity of new or untested compounds like this compound.

While specific ML studies focusing solely on this compound are not prevalent, the methodologies are well-established for the broader class of chalcones. These approaches hold the potential to accelerate the discovery of new applications for this and related compounds by enabling rapid virtual screening and property prediction.

Future Directions and Emerging Research Avenues for 3,3 Dicyanochalcone

Innovation in Green Synthetic Methodologies

The traditional Claisen-Schmidt condensation used for chalcone (B49325) synthesis often involves harsh basic or acidic conditions and organic solvents, presenting environmental concerns. rjpn.orgbenthamdirect.com Future research on 3,3'-Dicyanochalcone should prioritize the development of green, sustainable synthetic protocols. These modern techniques offer advantages such as reduced reaction times, lower energy consumption, higher yields, and minimized waste generation. rjpn.orgekb.egmdpi.com

Emerging eco-friendly methods that warrant investigation for the synthesis of this compound include:

Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate reaction rates, often leading to cleaner products and higher yields in a fraction of the time required for conventional heating. nih.govrasayanjournal.co.in This method has been successfully applied to various chalcone derivatives, suggesting its feasibility for synthesizing this compound. mdpi.com

Ultrasound-Assisted Synthesis (Sonochemistry): The use of ultrasonic waves can enhance chemical reactivity through acoustic cavitation, providing an efficient and low-energy pathway for condensation reactions. ekb.egijpbs.com Studies on other chalcones have shown that sonication can lead to excellent yields in very short reaction times, sometimes as little as 10-15 minutes. ijpbs.comresearchgate.net

Solvent-Free and Grinding Techniques (Mechanochemistry): Performing reactions in the absence of solvents is a cornerstone of green chemistry. propulsiontechjournal.com Grinding solid reactants together, sometimes with a catalytic amount of a solid base like anhydrous potassium carbonate, can initiate the condensation reaction, offering a simple, efficient, and environmentally benign route. rasayanjournal.co.inpropulsiontechjournal.com

Use of Green Catalysts and Solvents: Exploration of reusable catalysts, such as ionic liquids or solid-supported catalysts like magnetic nanocatalysts, could lead to more sustainable processes. nih.govmdpi.com Similarly, employing water or other benign solvents would significantly improve the environmental profile of the synthesis. derpharmachemica.comresearchgate.net

MethodTypical Reaction TimeYield (%)Key AdvantagesPotential for this compound
Conventional Heating Several hours to 24h nih.govVariable, often moderateWell-establishedBaseline for comparison
Microwave Irradiation 3-5 minutes rasayanjournal.co.in80-90% rasayanjournal.co.inRapid, high yield, energy efficient mdpi.comHigh potential for rapid, high-purity synthesis
Ultrasonic Irradiation 10-15 minutes ijpbs.com76-90% ekb.egFast, low energy, simple setup ekb.egPromising for efficient, low-temperature synthesis
Grinding (Solvent-Free) 3-5 minutes propulsiontechjournal.comHighNo solvent, simple, cost-effective propulsiontechjournal.comExcellent green alternative, minimizes waste

Exploration of Novel Spectroscopic and Imaging Techniques

While standard spectroscopic techniques like FT-IR, NMR, and mass spectrometry are essential for structural confirmation acgpubs.orgwisdomlib.orgmdpi.com, the future of this compound research lies in exploring its more advanced photophysical properties. The dicyano substitution pattern suggests the potential for unique fluorescence behavior, which could be exploited in various applications.

Future research should focus on:

Advanced Fluorescence Spectroscopy: A systematic investigation into the fluorometric properties of this compound is warranted. The fluorescence of chalcone derivatives is highly sensitive to environmental factors such as solvent polarity and pH, as well as interactions with biomolecules. nih.gov The presence of two cyano groups could lead to interesting solvatochromic effects and make it a candidate for use as a polarity-sensitive fluorescent probe. nih.gov

Two-Photon Excited Fluorescence (TPEF): Chalcone derivatives have been explored as materials for nonlinear optics, which includes two-photon absorption. optica.org Investigating the TPEF properties of this compound could open doors for its use in high-resolution, deep-tissue bioimaging with reduced phototoxicity.

Live-Cell Imaging Probes: Fluorescent chalcones have been successfully developed as probes for imaging specific cellular organelles, such as lipid droplets, and monitoring dynamic processes like lipophagy. nih.govrsc.org Given its unique structure, this compound could be investigated for its potential to selectively accumulate in and report on specific cellular compartments or events. Radiolabeled chalcone derivatives have also been developed as potential radiotracers for imaging β-amyloid plaques in the context of Alzheimer's disease, suggesting another avenue for functionalized versions of this compound. mdpi.comresearchgate.net

TechniquePotential InformationApplication Area for this compound
Steady-State & Time-Resolved Fluorescence Quantum yield, lifetime, solvatochromism nih.govDevelopment of environmental sensors, molecular probes
Two-Photon Microscopy Two-photon absorption cross-section optica.orgHigh-resolution biological imaging rsc.org
Confocal Microscopy Cellular localization, co-localization with targets nih.govMechanistic studies, organelle-specific probes
PET/SPECT Imaging In vivo distribution of radiolabeled analogues mdpi.comDevelopment of diagnostic imaging agents

Integration of Advanced Computational and Data Science Approaches

Computational chemistry and data science are transforming molecular research by enabling the prediction of properties and the elucidation of mechanisms at the atomic level. mdpi.com Applying these tools to this compound can guide experimental work and accelerate discovery.

Key computational avenues include:

Density Functional Theory (DFT) Studies: DFT calculations can be used to optimize the molecular geometry, predict spectroscopic signatures (IR, NMR), and analyze the frontier molecular orbitals (HOMO-LUMO). mdpi.comanalis.com.my This analysis provides insights into the electronic structure, reactivity, and potential for charge transfer, which is crucial for applications in materials science and medicinal chemistry. analis.com.myrsc.org

Molecular Docking Simulations: To explore potential biological applications, molecular docking can simulate the interaction of this compound with various protein targets. nih.govnih.gov This approach has been used extensively for other chalcones to identify potential inhibitors for targets in cancer and infectious diseases. nih.govmdpi.com

Machine Learning (ML) and QSAR: As large datasets on chalcone activities become available, machine learning models can be developed to predict the properties of new derivatives. nih.govbohrium.com A Quantitative Structure-Activity Relationship (QSAR) model could be built to correlate the structural features of this compound and its future analogues with specific biological activities or material properties, guiding the design of next-generation compounds. nih.gov

ApproachObjectivePredicted Properties/Outcomes
Density Functional Theory (DFT) Elucidate electronic structure analis.com.myHOMO-LUMO energy gap, molecular electrostatic potential, reactivity indices rsc.org
Molecular Docking Identify potential biological targets nih.govBinding affinity, interaction modes with proteins nih.govdergipark.org.tr
Machine Learning (ML-QSAR) Predict activity and properties bohrium.comnih.govBiological activity, toxicity, material performance mdpi.comnih.gov
Molecular Dynamics (MD) Simulation Assess stability of ligand-protein complexes nih.govConformational stability, binding free energy nih.gov

Expansion into Next-Generation Materials Science Applications

The conjugated π-system of the chalcone backbone, combined with the strong electron-withdrawing cyano groups, makes this compound a compelling candidate for advanced materials. analis.com.my

Future research should explore its potential in:

Nonlinear Optical (NLO) Materials: Chalcones are known to exhibit third-order NLO properties, which are critical for applications like optical limiting and data storage. optica.orgresearchgate.net The donor-π-acceptor (D-π-A) or acceptor-π-acceptor (A-π-A) nature of chalcones can be tuned by substituents. analis.com.mydoi.org The A-π-A structure of this compound could lead to significant NLO responses, and this warrants detailed investigation using techniques like the Z-scan method. researchgate.net

Organic Electronics: The electronic properties of this compound suggest it could be a building block for organic semiconductors or components in organic light-emitting diodes (OLEDs). Its potential as an electron-acceptor material could be particularly valuable. nih.gov

Polymer Science: Incorporating the this compound moiety into polymer backbones or as a pendant group could create novel functional polymers with unique optical, thermal, or electronic properties.

Synergistic Research in Catalysis and Sustainable Chemistry

The field of catalysis is continuously seeking novel, efficient, and sustainable molecular scaffolds. The unique electronic and structural features of this compound suggest it could play a role in modern catalytic systems.

Promising research directions include:

Organocatalysis: The chalcone scaffold itself can be a versatile starting material for synthesizing more complex heterocyclic compounds. nih.govfrontiersin.org The reactivity of the α,β-unsaturated system in this compound could be harnessed in organocatalytic transformations, for instance, in asymmetric Michael additions.

Synergistic Catalysis: Research has shown that some chalcone derivatives exhibit synergistic effects when combined with existing drugs, such as antifungals, by targeting complementary pathways. nih.gov A similar synergistic approach could be explored in catalysis, where this compound could act as a co-catalyst or a ligand that modulates the activity of a primary metal catalyst.

Corrosion Inhibition: Chalcones have been identified as effective corrosion inhibitors for metals, acting as environmentally friendly alternatives to toxic chemicals. researchgate.net The electron-rich regions (carbonyl oxygen) and π-systems allow them to adsorb onto metal surfaces. The specific electronic profile of this compound could offer a unique mode of interaction with metal surfaces, making it a candidate for studies in sustainable corrosion protection.

Q & A

Q. How to design a study investigating structure-activity relationships (SAR) of this compound analogs?

  • Methodological Answer: Synthesize analogs with varying substituents (e.g., electron-withdrawing/donating groups). Test bioactivity in cell-based assays (e.g., IC₅₀ for enzyme inhibition). Apply multivariate analysis (PCA or PLS) to correlate structural features with activity. Use PICO frameworks to define population (enzyme targets), intervention (analog modifications), and outcomes (binding affinity) .

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